2,6-dihydro-1H-pyridin-3-one
Description
2,6-Dihydro-1H-pyridin-3-one is a heterocyclic compound with a six-membered ring containing one nitrogen atom and one oxygen atom
Properties
IUPAC Name |
2,6-dihydro-1H-pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSHPDVBNUSTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydro-1H-pyridin-3-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of Meldrum’s acid, a β-keto-ester derivative, and aromatic aldehydes in the presence of ammonium acetate . Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of 2,6-dihydro-1H-pyridin-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydro-1H-pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyridinone derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinone derivatives.
Scientific Research Applications
2,6-Dihydro-1H-pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of bioactive molecules and complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dihydro-1H-pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, such as the reduction of blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Comparison with Similar Compounds
5,6-Dihydro-1H-pyridin-2-one: Known for its inhibitory activity against HCV NS5B polymerase.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Used as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
Uniqueness: 2,6-Dihydro-1H-pyridin-3-one is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
2,6-Dihydro-1H-pyridin-3-one is a heterocyclic compound characterized by its six-membered aromatic ring containing nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activities associated with 2,6-dihydro-1H-pyridin-3-one, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,6-dihydro-1H-pyridin-3-one is C₅H₇N₁O. It features a keto group at the 3-position of the pyridine ring, which is crucial for its biological activity. The compound's unique structure allows it to interact with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of 2,6-dihydro-1H-pyridin-3-one exhibit significant antimicrobial properties. For example, studies have shown that specific derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2,6-Dihydro-1H-Pyridin-3-One Derivatives
| Compound | Activity | Target Organism |
|---|---|---|
| Derivative A | Inhibitory | E. coli |
| Derivative B | Inhibitory | S. aureus |
| Derivative C | Inhibitory | C. albicans |
Anticancer Activity
The anticancer potential of 2,6-dihydro-1H-pyridin-3-one has been evaluated against various cancer cell lines. Notably, compounds derived from this structure have shown efficacy in reducing cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1f | 6.25 | MDA-MB-231 |
| Compound 1d | 25 | MDA-MB-231 |
| Compound 1b | 50 | MCF-7 |
The data indicate that compound 1f is particularly effective against triple-negative breast cancer cells (MDA-MB-231), suggesting a potential therapeutic application in oncology.
Other Biological Activities
In addition to antimicrobial and anticancer properties, 2,6-dihydro-1H-pyridin-3-one has demonstrated anti-inflammatory effects. Some studies have indicated that it can inhibit pro-inflammatory cytokines and modulate immune responses.
The exact mechanisms by which 2,6-dihydro-1H-pyridin-3-one exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various enzymes and receptors involved in cellular signaling pathways. For instance:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis in cancer cells through activation of caspases.
Case Studies
Several case studies have highlighted the therapeutic potential of 2,6-dihydro-1H-pyridin-3-one derivatives:
- Case Study on Antimicrobial Efficacy: A study demonstrated that a specific derivative significantly reduced the growth of multidrug-resistant bacterial strains.
- Case Study on Cancer Treatment: Clinical trials involving a derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
